(E)-3,4'-Dinitrostilbene is an organic compound characterized by its molecular formula . It is a derivative of stilbene, featuring two nitro groups located at the 3 and 4' positions of the benzene rings. This compound is notable for its bright yellow color and is primarily used in the synthesis of dyes, fluorescent brighteners, and as an intermediate in various
The synthesis of (E)-3,4'-dinitrostilbene can be achieved through several methods:
(E)-3,4'-Dinitrostilbene finds applications across various fields:
Studies have shown that (E)-3,4'-dinitrostilbene interacts with various molecular targets. Its nitro groups allow it to participate in redox reactions and nucleophilic substitutions, leading to diverse products. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further research is needed to explore these interactions comprehensively and their implications for drug development .
Several compounds share structural similarities with (E)-3,4'-dinitrostilbene. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4,4'-Diaminostilbene | Contains two amino groups | Derived from reduction; used in dye applications |
2,2'-Dinitrostilbene | Nitro groups at different positions | Exhibits different reactivity compared to (E)-3,4' |
4,4'-Dinitrostilbene-2,2'-disulfonic acid | Sulfonic acid groups added | Used specifically for synthesizing fluorescent brighteners |
(E)-Stilbene | Lacks nitro groups | Basic structure from which dinitrostilbenes derive |
Uniqueness: (E)-3,4'-Dinitrostilbene is unique due to the specific positioning of its nitro groups at the 3 and 4' positions on the benzene rings. This configuration influences its reactivity profile significantly compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial applications .